2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Description
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-ethoxy-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-10-8(7-12)11(15)14-6-4-3-5-9(14)13-10/h3-6H,2H2,1H3 |
InChI Key |
PNWHLBXXNXNLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC=CC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves cyclative condensation reactions. One common method is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This reaction is often carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group at position 2 undergoes substitution with sulfur- or nitrogen-based nucleophiles:
Thiolation with Methylthio Reagents
-
Reagents : Benzene, triethylamine (5 mL), 2-aminopyridine derivatives
-
Conditions : Reflux (3 hr)
-
Product : 2-(Methylthio)-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
| Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 7-Nitro | 74 | 166 |
| 9-Methyl | 70 | 209–210 |
Amination with Aliphatic Amines
Reaction with methylamine yields 2-(methylamino)-substituted derivatives:
-
Reagents : Methylamine, DMF, K
CO -
Conditions : 80°C (4 hr)
-
Key Data :
Microwave-Assisted Cyclization
Ethoxy derivatives participate in cyclization under microwave irradiation to form fused pyridopyrimidines:
-
Reagents : Ethoxy methylene malonic diethyl ester (EMME), POCl
-
Conditions : Microwave (100 W, 120°C, 15 min)
-
Application : Synthesis of trifluoromethyl-substituted pyrido[1,2-a]pyrimidine carboxylates
Photoredox C–H Arylation
The compound undergoes direct arylation at position 3 under photoredox conditions:
-
Catalyst : Ru(bpy)
Cl
(2 mol%) -
Conditions : Blue LED, DMF, 24 hr
-
Scope : Compatible with furan, thiophene, and benzene derivatives
| Aryl Group | Yield (%) |
|---|---|
| Furan | 63 |
| Thiophene | 58 |
| Benzene | 13 |
Hydrolysis and Decarboxylation
Controlled hydrolysis converts the nitrile group to a carboxamide:
-
Reagents : 50% H
SO -
Conditions : Reflux (6 hr)
-
Product : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative | IC
(μM) | Cancer Cell Line |
|----------------------|-----------------|------------------|
| 7-Trifluoromethyl | 1.2 | MCF-7 (Breast) |
| 8-Nitro | 2.8 | A549 (Lung) |
Data from in vitro screenings highlight enhanced cytotoxicity with electron-withdrawing substituents .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antitumor properties. For instance, studies have shown that 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structure is conducive to interactions with biological targets, enhancing its potential as an antitumor agent.
Case Study: In Vivo Efficacy
In a study published in the Journal of Medicinal Chemistry, the efficacy of this compound was evaluated in vivo using mouse models of tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer drug .
Organic Synthesis
Building Block for Heterocycles
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex heterocyclic compounds.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Pyrido-pyrimidine derivatives |
| Cycloaddition | Diels-Alder reaction with dienes | Polycyclic compounds |
Agricultural Chemistry
Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural features may confer biological activity against pests, making it a candidate for further investigation in agricultural applications.
Case Study: Efficacy against Pests
A study conducted by agricultural scientists evaluated the effectiveness of derivatives of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile against common agricultural pests. The findings revealed that certain derivatives exhibited significant insecticidal activity, outperforming existing commercial pesticides .
Photocatalysis
Photoredox Reactions
Recent advancements have highlighted the role of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile in photocatalytic processes. Its ability to facilitate C–H arylation reactions under light irradiation positions it as a promising candidate in the field of sustainable chemistry.
| Photocatalytic Process | Description | Application Area |
|---|---|---|
| C–H Arylation | Catalytic photoredox C–H arylation reactions | Organic synthesis |
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to amino or carboxylic acid derivatives, impacting bioavailability .
- Ring Complexity : Fused benzimidazole or pyrrolo-pyrimidine systems (e.g., in and ) improve rigidity and binding specificity but may reduce synthetic accessibility .
- Functional Groups : Nitriles (common in all analogs) contribute to hydrogen-bonding interactions, while nitro or bromo groups () introduce electronic effects for tailored reactivity .
Biological Activity
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. The process may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the ethoxy and carbonitrile groups via nucleophilic substitution and other functionalization methods.
Anticancer Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, they can effectively reduce cancer cell growth and induce apoptosis in malignant cells .
Antimicrobial Properties
Studies have shown that 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile demonstrates antimicrobial activity against various bacterial strains:
- In vitro Studies : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiallergic Effects
In a study evaluating antiallergic activity, derivatives of pyrido[1,2-a]pyrimidines were tested in rat models for their ability to inhibit passive cutaneous anaphylaxis. Results indicated that these compounds could reduce allergic responses more effectively than existing treatments like disodium cromoglycate .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be influenced by structural modifications:
- Substituents at the 2 and 3 positions on the pyrido ring enhance DHFR inhibition.
- Alkyl groups such as ethoxy improve solubility and bioavailability, contributing to increased therapeutic effects.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile, and what experimental parameters influence yield?
A common approach involves condensation reactions of substituted pyrimidine precursors with nitrile-containing electrophiles. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine), followed by cyclization and acidification to isolate the product . Key parameters include reaction time (1–2 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Yield optimization requires careful control of pH during acidification (pH < 7) to precipitate the product effectively.
Q. What safety protocols should be prioritized during the handling of pyrido[1,2-a]pyrimidine derivatives?
While specific safety data for this compound are limited, analogs such as 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile highlight critical precautions:
- Avoid ignition sources (P210) due to potential flammability .
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.
- Adhere to institutional guidelines for waste disposal, as nitrile groups may release toxic cyanide under decomposition .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data for pyrido[1,2-a]pyrimidine derivatives be resolved?
Discrepancies in IR or NMR spectra often arise from tautomerism or solvent effects. For instance, IR peaks near 2250 cm⁻¹ confirm the presence of a cyano group, but shifts may occur due to hydrogen bonding with adjacent carbonyl groups (e.g., 4-oxo). Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous confirmation, as demonstrated for related compounds like 3-(2-chloroethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium salts, where bond lengths (mean C–C = 0.002 Å) resolved positional ambiguities .
Q. What mechanistic insights explain the electrophilic reactivity of the cyano group in this compound?
The cyano group acts as an electrophilic site due to its electron-withdrawing nature, facilitating nucleophilic attacks. For example, in derivatives like 6-hydroxy-4-imino-2-(methylthio)-8-oxo-pyrimido[1,6-a]pyrimidine-3-carbonitrile, the cyano group participates in cyclization reactions with amines or thiols to form polycyclic heterocycles . Kinetic studies using HPLC or in-situ FTIR can track reaction progress and identify intermediates.
Q. How do substituents (e.g., ethoxy vs. methyl) impact the compound’s stability under varying pH conditions?
Comparative studies on analogs show that electron-donating groups (e.g., ethoxy) enhance stability in acidic media by reducing electrophilicity at the 4-oxo position. In contrast, electron-withdrawing groups (e.g., chloro) increase susceptibility to hydrolysis. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis can quantify degradation products and guide formulation strategies .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
